molecular formula C6H7F2NOS B3240347 Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- CAS No. 1432754-22-7

Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-

Cat. No.: B3240347
CAS No.: 1432754-22-7
M. Wt: 179.19 g/mol
InChI Key: SWSBLNLCEBONKJ-UHFFFAOYSA-N
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Description

Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of the difluoromethoxy group in this compound enhances its chemical properties, making it a valuable molecule in medicinal chemistry and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives typically involves the formation of the thiazole ring through cyclization reactions. For Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-, the synthetic route may involve the reaction of appropriate starting materials under specific conditions. One common method includes the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water .

Industrial Production Methods

Industrial production of thiazole derivatives often employs large-scale chemical processes that ensure high yield and purity. The use of advanced difluoromethylation reagents and metal-based methods can streamline the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may activate or inhibit biochemical pathways, enzymes, or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and resulting in therapeutic or toxic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Uniqueness

The uniqueness of Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- lies in its difluoromethoxy group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-(difluoromethoxymethyl)-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NOS/c1-4-9-5(3-11-4)2-10-6(7)8/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSBLNLCEBONKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244439
Record name Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432754-22-7
Record name Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432754-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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